molecular formula C9H12N2O B2516854 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one CAS No. 21815-22-5

6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one

Cat. No.: B2516854
CAS No.: 21815-22-5
M. Wt: 164.208
InChI Key: SXZWPAQERHHKMD-UHFFFAOYSA-N
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Description

6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one is a chemical compound with the molecular formula C9H12N2O. It is known for its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring system. This compound has various applications in scientific research and industry due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-2-methylpropan-1-ol with phosgene, followed by cyclization to form the desired benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives .

Scientific Research Applications

6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzodiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWPAQERHHKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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